3-(3-Fluorophenyl)phenethyl alcohol
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Description
The compound 3-(3-Fluorophenyl)phenethyl alcohol is a fluorinated organic molecule that is structurally characterized by the presence of a fluorophenyl group attached to a phenethyl alcohol moiety. The incorporation of fluorine atoms into organic compounds is a common strategy to modulate their physical, chemical, and biological properties, as evidenced by the various studies on fluorinated compounds 10.
Synthesis Analysis
The synthesis of fluorinated compounds can involve several strategies, including the use of protecting groups, halogen exchange reactions, and direct functionalization. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which shows stability to oxidizing conditions and can be cleaved under specific conditions . Another example is the preparation of 3-fluoro-4-hexylthiophene through a route involving perbromination followed by protection and bromine/fluorine exchange . These methods highlight the complexity and versatility of synthetic approaches in the creation of fluorinated molecules.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often investigated using various spectroscopic and computational techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied both experimentally and theoretically, revealing insights into the stability and charge transfer within the molecule . Similarly, the crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol has been determined, showing the importance of intermolecular hydrogen bonding in stabilizing the structure .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often influenced by the presence of the fluorine atom. For instance, the effect of fluorine substitution on chiral recognition has been studied, showing that fluorine can affect the electron density in the π system and the strength of intermolecular interactions . Additionally, fluorinated benzyl and phenethyl alcohols have been used as substrates for metal-mediated site-selective functionalization, demonstrating the regioselectivity and potential for further structural elaboration .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are of significant interest due to their potential applications. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures have been measured, providing data on various parameters such as molar refraction and polarizability . The synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol have been reported, with the study predicting its application in fluoro-containing materials due to the presence of alcoholic and phenolic hydroxyl groups .
Safety and Hazards
properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKJMVEPWSTOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374653 |
Source
|
Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
840522-20-5 |
Source
|
Record name | 3′-Fluoro[1,1′-biphenyl]-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840522-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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